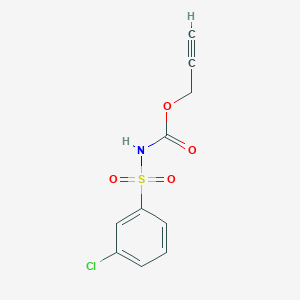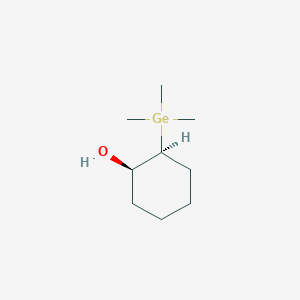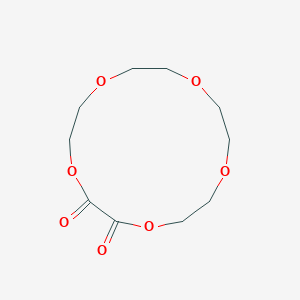
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione is a cyclic compound with the molecular formula C10H16O7. It is known for its unique structure, which includes multiple ether linkages and a dione functional group. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically involves the use of ethylene glycol derivatives and dicarboxylic acids under acidic or basic conditions to form the cyclic ether structure. The final step involves the oxidation of the intermediate to introduce the dione functionality.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The dione group can be further oxidized to form carboxylic acids.
Reduction: The dione group can be reduced to form diols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ether derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a molecular transporter due to its ability to encapsulate ions and small molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione involves its ability to form stable complexes with cations. The ether linkages create a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions. This property makes it an effective ligand in coordination chemistry and a potential molecular transporter in biological systems.
Comparación Con Compuestos Similares
15-Crown-5: Another crown ether with a similar structure but without the dione functionality.
18-Crown-6: A larger crown ether with six ether linkages, known for its ability to complex with larger cations.
Dibenzo-18-crown-6: A crown ether with benzene rings, providing additional stability and rigidity to the structure.
Uniqueness: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione is unique due to its dione functionality, which allows it to undergo additional chemical reactions compared to other crown ethers. This makes it a versatile compound in both synthetic and research applications.
Propiedades
Número CAS |
66785-57-7 |
|---|---|
Fórmula molecular |
C10H16O7 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
1,4,7,10,13-pentaoxacyclopentadecane-2,3-dione |
InChI |
InChI=1S/C10H16O7/c11-9-10(12)17-8-6-15-4-2-13-1-3-14-5-7-16-9/h1-8H2 |
Clave InChI |
GCFCXILEVOTMFQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(=O)C(=O)OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


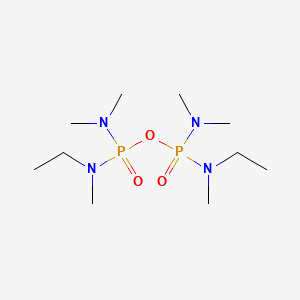
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
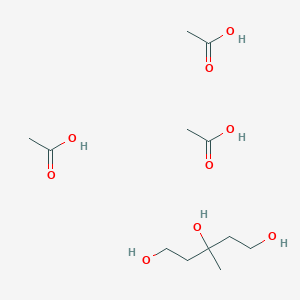
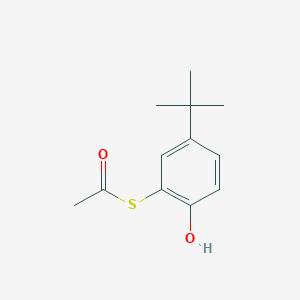
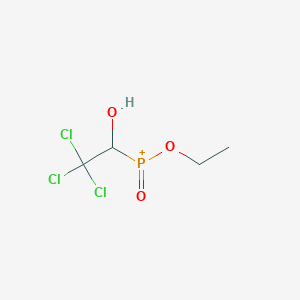
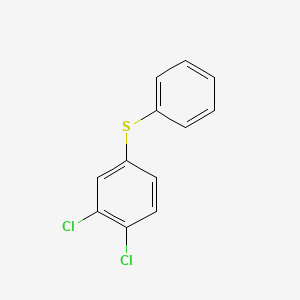
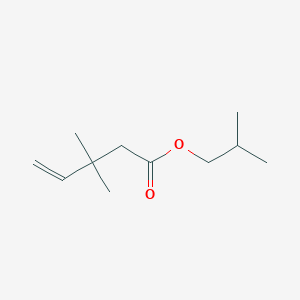
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)
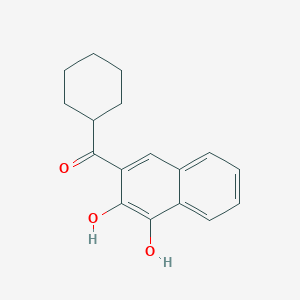
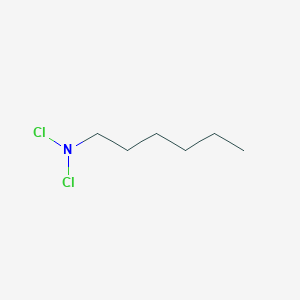
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
